4-(3-chlorophenyl)-N-(2,4-dimethylphenyl)piperazine-1-carbothioamide
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Overview
Description
4-(3-Chlorophenyl)-N-(2,4-dimethylphenyl)tetrahydro-1(2H)-pyrazinecarbothioamide is a complex organic compound known for its diverse applications in scientific research. This compound features a tetrahydropyrazine core substituted with a chlorophenyl group and a dimethylphenyl group, making it a subject of interest in various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-chlorophenyl)-N-(2,4-dimethylphenyl)tetrahydro-1(2H)-pyrazinecarbothioamide typically involves multi-step organic reactions. One common method includes:
Formation of the Tetrahydropyrazine Core: This can be achieved through the cyclization of appropriate diamines with diesters or diketones under acidic or basic conditions.
Substitution Reactions: The introduction of the chlorophenyl and dimethylphenyl groups is often carried out via nucleophilic substitution reactions. These reactions may involve the use of chlorinated aromatic compounds and organometallic reagents.
Thioamide Formation: The final step involves the conversion of the amine group to a thioamide, typically using reagents like Lawesson’s reagent or phosphorus pentasulfide.
Industrial Production Methods
In an industrial setting, the production of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3-Chlorophenyl)-N-(2,4-dimethylphenyl)tetrahydro-1(2H)-pyrazinecarbothioamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thioamide group to an amine or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
4-(3-Chlorophenyl)-N-(2,4-dimethylphenyl)tetrahydro-1(2H)-pyrazinecarbothioamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thioamide derivatives have shown efficacy.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 4-(3-chlorophenyl)-N-(2,4-dimethylphenyl)tetrahydro-1(2H)-pyrazinecarbothioamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Chlorophenyl)-N-phenylpyrazinecarbothioamide
- 4-(3-Chlorophenyl)-N-(2,4-dimethylphenyl)pyrazinecarbothioamide
- 4-(3-Chlorophenyl)-N-(2,4-dimethylphenyl)tetrahydro-1(2H)-pyrazinecarboxamide
Uniqueness
4-(3-Chlorophenyl)-N-(2,4-dimethylphenyl)tetrahydro-1(2H)-pyrazinecarbothioamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorophenyl and dimethylphenyl groups, along with the thioamide functionality, makes it particularly versatile in various research applications.
This detailed overview provides a comprehensive understanding of 4-(3-chlorophenyl)-N-(2,4-dimethylphenyl)tetrahydro-1(2H)-pyrazinecarbothioamide, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
Molecular Formula |
C19H22ClN3S |
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Molecular Weight |
359.9 g/mol |
IUPAC Name |
4-(3-chlorophenyl)-N-(2,4-dimethylphenyl)piperazine-1-carbothioamide |
InChI |
InChI=1S/C19H22ClN3S/c1-14-6-7-18(15(2)12-14)21-19(24)23-10-8-22(9-11-23)17-5-3-4-16(20)13-17/h3-7,12-13H,8-11H2,1-2H3,(H,21,24) |
InChI Key |
KXPWAABEZDLUNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)N2CCN(CC2)C3=CC(=CC=C3)Cl)C |
Origin of Product |
United States |
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